molecular formula C15H8ClN3 B8656792 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile

2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile

Cat. No.: B8656792
M. Wt: 265.69 g/mol
InChI Key: IHVLIAZTRYFGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile is a heterocyclic compound that contains a naphthyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the chloro and benzonitrile groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cyclization reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The chloro and benzonitrile groups contribute to its binding affinity and specificity .

Properties

Molecular Formula

C15H8ClN3

Molecular Weight

265.69 g/mol

IUPAC Name

2-(4-chloro-1,8-naphthyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H8ClN3/c16-13-8-14(11-5-2-1-4-10(11)9-17)19-15-12(13)6-3-7-18-15/h1-8H

InChI Key

IHVLIAZTRYFGPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC3=C(C=CC=N3)C(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 970 mg (3.42 mmol) 2-(4-chloro-[1,8]naphthyridin-2-yl)-benzamide in 10 ml dichloromethane 2.85 g (12.0 mmol) 1.26 g (5.27 mmol) methoxycarbonylsulfamoyl-triethylammonium hydroxide, inner salt, (Burgess reagent) was added. The reaction mixture was stirred for 4 hours at room temperature. The reaction mixture was partitioned between water and dichloromethane. The organic phase was dried over sodium sulfate and evaporated. The residue was crystallized from isopropanol yielding 2-(4-chloro-[1,8]naphthyridin-2-yl)-benzonitrile as colourless crystals; HPLC-MS: 1.94 min, [M+H] 266.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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